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molecular formula C9H7ClO4 B1584442 4-Methoxycarbonylphenyl chloroformate CAS No. 31140-40-6

4-Methoxycarbonylphenyl chloroformate

Cat. No. B1584442
M. Wt: 214.6 g/mol
InChI Key: PPVBQEZMYRAXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06075141

Procedure details

A 20% solution of phosgene (170 mL, 0.33 mol) in toluene was added to a 500 mL pear-shaped flask (flame-dried, N2). To the flask was added methyl-p-hydroxybenzoate (42.6 g, 0.28 mol) with stirring. Through an addition funnel was added pyridine (26.7 mL, 0.33 mol) in toluene while the reaction mixture was cooled in an ice bath so that the temperature did not exceed 20° C. The solution turned a yellowish color during the addition. The reaction mixture was stirred for 3 h, at which point the mixture was filtered on a buchner funnel. The pyridinium salts were washed with toluene (150 mL) and the combined organic phase washed with 1 N HCl (2×), water (2×), dried over CaCI2 and Na2SO4, and the toluene removed in vacuo to yield yellowish crystals. After continued drying, the product (38 g, 63%) turned a greyish color. m.p. 52-53° C. (lit. 51-52° C.).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
42.6 g
Type
reactant
Reaction Step Two
Quantity
26.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)([Cl:3])=[O:2].[CH3:5][O:6][C:7](=[O:15])[C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.N1C=CC=CC=1>C1(C)C=CC=CC=1>[Cl:3][C:1]([O:14][C:11]1[CH:12]=[CH:13][C:8]([C:7]([O:6][CH3:5])=[O:15])=[CH:9][CH:10]=1)=[O:2]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
170 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
42.6 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)O)=O
Step Three
Name
Quantity
26.7 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
(flame-dried, N2)
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath so that the temperature
CUSTOM
Type
CUSTOM
Details
did not exceed 20° C
ADDITION
Type
ADDITION
Details
during the addition
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 3 h, at which point the mixture
Duration
3 h
FILTRATION
Type
FILTRATION
Details
was filtered on a buchner funnel
WASH
Type
WASH
Details
The pyridinium salts were washed with toluene (150 mL)
WASH
Type
WASH
Details
the combined organic phase washed with 1 N HCl (2×), water (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over CaCI2 and Na2SO4
CUSTOM
Type
CUSTOM
Details
the toluene removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield yellowish crystals
CUSTOM
Type
CUSTOM
Details
After continued drying
CUSTOM
Type
CUSTOM
Details
m.p. 52-53° C. (lit. 51-52° C.)

Outcomes

Product
Name
Type
Smiles
ClC(=O)OC1=CC=C(C=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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